molecular formula C12H16ClN3O B1491705 6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine CAS No. 1111829-25-4

6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

Cat. No. B1491705
CAS RN: 1111829-25-4
M. Wt: 253.73 g/mol
InChI Key: UREOGQMJMNMVIN-UHFFFAOYSA-N
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Description

“6-chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine” is a chemical compound with the empirical formula C9H13ClN4O . It has a molecular weight of 228.68 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom . The compound also contains a cyclopropyl group and an amine group .

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

  • The synthesis of pyrimidine derivatives involves various chemical reactions, including cycloaddition, aminolysis, and nucleophilic substitution, showcasing the versatility of pyrimidine chemistry. For example, the racemic and enantiomerically pure forms of N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine were synthesized, demonstrating the intramolecular N—H⋯N hydrogen bonds and the importance of stereochemistry in these compounds (Liu et al., 2009). Similarly, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids highlighted the potential fungicidal properties of pyrimidine derivatives (Тумкявичюс et al., 2013).

Non-Covalent Interactions and Chemical Reactions

  • Research into the non-covalent interactions within pyrimidine derivatives, such as 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, provides insights into their structural properties and potential applications in molecular design. These studies often involve quantum chemical calculations to analyze intramolecular interactions, which are crucial for understanding the reactivity and stability of these compounds (Zhang et al., 2018).

Biological Activity and Potential Applications

  • Some pyrimidine derivatives have been investigated for their biological activities, including fungicidal and insecticidal properties. For example, a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines exhibited moderate to weak biological activities, suggesting their potential utility in developing new agrochemicals (Chen & Shi, 2008).

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h6,8-9H,1-5,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREOGQMJMNMVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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